molecular formula C11H17BClNO2 B3026722 (3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride CAS No. 1072952-19-2

(3-(Piperidin-1-yl)phenyl)boronic acid hydrochloride

Cat. No.: B3026722
CAS No.: 1072952-19-2
M. Wt: 241.52
InChI Key: HZOBVNKZHFMVJN-UHFFFAOYSA-N
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Description

“(3-(Piperidin-1-yl)phenyl)boronic acid” is a chemical compound with the CAS number 634905-21-8 . It has a molecular weight of 205.06 and its IUPAC name is 3-(1-piperidinyl)phenylboronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of boronic acids, such as “(3-(Piperidin-1-yl)phenyl)boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of “(3-(Piperidin-1-yl)phenyl)boronic acid” can be represented by the linear formula C11H16BNO2 . The InChI code for this compound is 1S/C11H16BNO2/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9,14-15H,1-3,7-8H2 .


Chemical Reactions Analysis

Boronic acids, such as “(3-(Piperidin-1-yl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

“(3-(Piperidin-1-yl)phenyl)boronic acid” is a white to off-white solid . It has a molecular weight of 205.06 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Antitussive Agents : Cloperastine hydrochloride, a piperidine derivative with central antitussive effects, has been studied. Its impurities were identified and quantified, highlighting the role of piperidine derivatives in medicinal chemistry (Liu et al., 2020).

  • Creation of Antiosteoclast Agents : Di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized using piperidin-2-yl-methanamine, showed significant antiosteoclast and osteoblast activity, crucial in bone health research (Reddy et al., 2012).

Chemical Synthesis and Applications

  • Development of Antibacterial Compounds : Research has been conducted on the synthesis and antibacterial activity of piperidine-containing compounds, demonstrating their utility in developing new antimicrobial agents (Merugu et al., 2010).

  • Creation of pH Sensitive Probes : A pH-sensitive probe was designed using piperidine, demonstrating high sensitivity to pH changes, useful for tracing intracellular pH fluctuations (Liu et al., 2015).

Novel Therapeutic Compounds Development

  • Synthesis of Anticholinesterase Agents : New pyrazoline derivatives, incorporating piperidine, were synthesized and evaluated for their anticholinesterase effects, offering potential treatments for neurodegenerative disorders (Altıntop, 2020).

  • Discovery of Soluble Epoxide Hydrolase Inhibitors : Piperidine-4-carboxamide compounds were identified as inhibitors of soluble epoxide hydrolase, indicating potential for use in various disease models (Thalji et al., 2013).

Safety and Hazards

The safety information for “(3-(Piperidin-1-yl)phenyl)boronic acid” includes several hazard statements: H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

(3-piperidin-1-ylphenyl)boronic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO2.ClH/c14-12(15)10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9,14-15H,1-3,7-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOBVNKZHFMVJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)N2CCCCC2)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660582
Record name [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072952-19-2
Record name [3-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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